
2,3,5-Trichloro-4-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-4-ethoxyphenol is an organic compound that belongs to the class of chlorinated phenols It is characterized by the presence of three chlorine atoms and an ethoxy group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-ethoxyphenol can be achieved through several methods. One common approach involves the chlorination of 4-ethoxyphenol using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination of the phenol ring.
Another method involves the use of trichlorophenol as a starting material. The trichlorophenol is reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group. This reaction is usually conducted under reflux conditions to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. The starting material, 4-ethoxyphenol, is chlorinated using chlorine gas in a controlled environment. The reaction conditions, including temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,5-Trichloro-4-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated phenols or other reduced forms.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions to achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms. These reactions often require the presence of a base and are conducted under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Less chlorinated phenols or completely dechlorinated phenols.
Substitution: Substituted phenols with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-4-ethoxyphenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-4-ethoxyphenol involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzyme activity, leading to antimicrobial effects. It may also interact with specific molecular targets, such as proteins or DNA, to exert its biological effects. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,5-Trichlorophenol: Similar in structure but lacks the ethoxy group.
2,3,4-Trichlorophenol: Similar in structure but with different chlorine atom positions.
4-Ethoxyphenol: Similar in structure but lacks the chlorine atoms.
Uniqueness
2,3,5-Trichloro-4-ethoxyphenol is unique due to the combination of chlorine atoms and the ethoxy group on the phenol ring. This unique structure imparts distinct chemical properties and potential applications that are not observed in similar compounds. The presence of the ethoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
89748-19-6 |
|---|---|
Molekularformel |
C8H7Cl3O2 |
Molekulargewicht |
241.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-4-ethoxyphenol |
InChI |
InChI=1S/C8H7Cl3O2/c1-2-13-8-4(9)3-5(12)6(10)7(8)11/h3,12H,2H2,1H3 |
InChI-Schlüssel |
FXQFHDXRLCNKCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1Cl)Cl)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




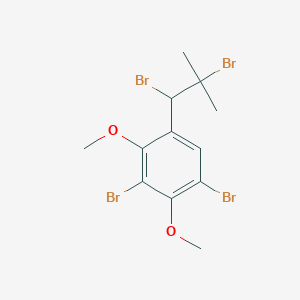
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
![1-[(Hexylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14379607.png)
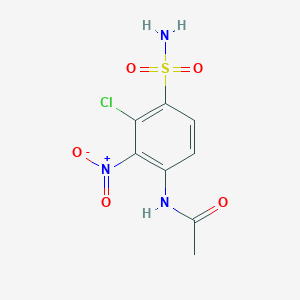
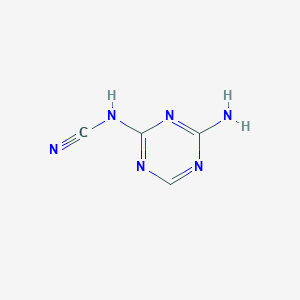

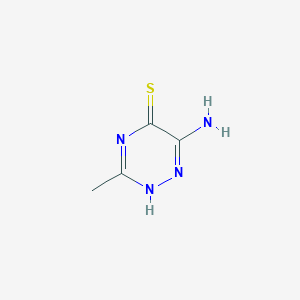
![2-{[8-(Benzenesulfonyl)-3,7-dimethyloct-6-en-1-yl]oxy}oxane](/img/structure/B14379644.png)
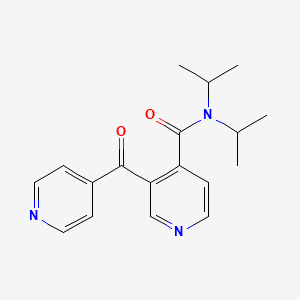
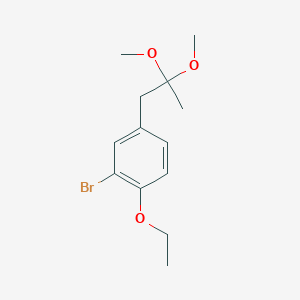
![4-{2-[Di(prop-2-en-1-yl)amino]ethyl}-7-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B14379659.png)
![2-[4-(4-Ethylcyclohexyl)phenyl]-5-propyl-1,3,4-oxadiazole](/img/structure/B14379667.png)
